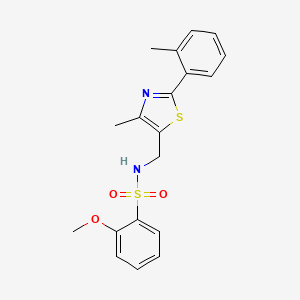
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide, also known as MTB, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. MTB is a sulfonamide derivative that has shown promising results in various preclinical studies, making it a promising candidate for further investigation.
Wirkmechanismus
Target of Action
It is known that many thiazole derivatives have been found to interact with various enzymes and receptors in the body .
Mode of Action
For instance, they can act as inhibitors, blocking the activity of their target enzymes or receptors . The presence of the methoxy group might enhance the nucleophilicity of the compound, allowing it to react more readily with its targets .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
For instance, methoxy groups are known to enhance the lipophilicity of compounds, which could improve their absorption and distribution .
Result of Action
Given the known activities of similar thiazole derivatives, it could potentially have a range of effects, such as anti-inflammatory, antiviral, or anticancer activities .
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in various assays. This compound has also shown efficacy in various preclinical studies, making it a promising candidate for further investigation. However, there are some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further investigation is needed to fully elucidate its effects. Additionally, the lack of clinical data on this compound's safety and efficacy in humans limits its potential for clinical use.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide. One potential direction is to investigate its efficacy in combination with other drugs or therapies in cancer and inflammatory diseases. Another direction is to investigate its effects on other signaling pathways and enzymes to fully understand its mechanism of action. Additionally, further investigation is needed to determine the safety and efficacy of this compound in clinical trials. Overall, this compound has shown promising results in various preclinical studies, making it a potential candidate for further investigation in various diseases.
Synthesemethoden
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide can be synthesized through a multistep process that involves the condensation of 2-methoxyaniline and 4-methyl-2-(o-tolyl)thiazol-5-carbaldehyde. The resulting intermediate is then treated with benzenesulfonyl chloride to yield the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and parasitic infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. This compound has also shown efficacy in treating parasitic infections, such as leishmaniasis, by targeting the parasite's energy metabolism.
Eigenschaften
IUPAC Name |
2-methoxy-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-13-8-4-5-9-15(13)19-21-14(2)17(25-19)12-20-26(22,23)18-11-7-6-10-16(18)24-3/h4-11,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSELFPYJUYDEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

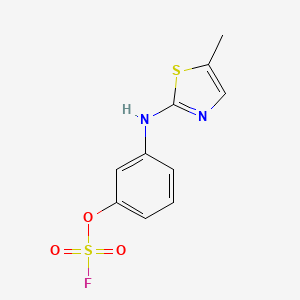
![2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2898924.png)

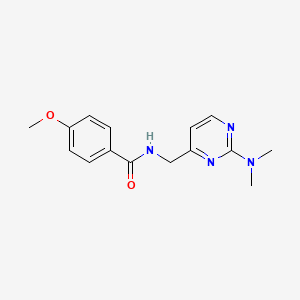


![5-Fluoro-6-phenyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2898931.png)
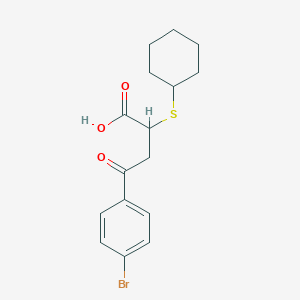
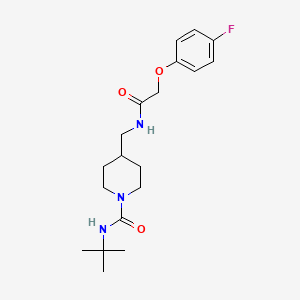
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2898935.png)
![[2-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B2898937.png)
![(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one](/img/structure/B2898938.png)
![1-(Benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2898942.png)
![[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2898946.png)